Comparative Synthetic Utility: 5-Position Indazole Sulfonyl Chlorides as Direct Precursors to Clinically Relevant Kinase Inhibitor Scaffolds
In a systematic scaffold-oriented synthesis, 5-substituted indazoles derived from 1H-Indazole-5-sulfonyl chloride were directly evaluated as kinase inhibitors, yielding potent hits against multiple targets including Rock2, Gsk3β, Aurora2, and Jak2 [1]. In contrast, parallel programs utilizing 6-substituted indazole sulfonamides (e.g., N-(1H-indazol-6-yl)benzenesulfonamide) required extensive structural optimization to achieve comparable potency, with initial enzymatic ERK5 IC50 values of only 4.7 ± 0.04 µM, which were improved to 12 ± 7 nM after substantial medicinal chemistry effort [2]. This demonstrates that the 5-position sulfonyl chloride provides a more direct entry to potent kinase inhibitor space, reducing the synthetic burden required for lead optimization.
| Evidence Dimension | Kinase Inhibitor Potency (Initial Hit vs Optimized Lead) |
|---|---|
| Target Compound Data | 5-Substituted indazoles identified as potent inhibitors of Rock2, Gsk3β, Aurora2, and Jak2 (no specific IC50 reported for initial library, but potent hits identified) [1] |
| Comparator Or Baseline | N-(1H-indazol-6-yl)benzenesulfonamide (6-substituted derivative): ERK5 IC50 = 4.7 ± 0.04 µM (initial hit); optimized 5-substituted indazole lead 199: ERK5 IC50 = 12 ± 7 nM [2] |
| Quantified Difference | 5-Substituted indazoles (derived from 5-sulfonyl chloride) provided direct access to potent inhibitors across multiple kinases, whereas 6-substituted analogs required significant optimization (392-fold improvement from 4.7 µM to 12 nM) to achieve nM potency [2] |
| Conditions | Enzymatic kinase inhibition assays; panel of kinases including ERK5, Rock2, Gsk3β, Aurora2, Jak2 |
Why This Matters
Procuring 1H-Indazole-5-sulfonyl chloride can accelerate kinase inhibitor discovery by providing a privileged scaffold that yields potent initial hits, thereby reducing the number of synthetic iterations and medicinal chemistry resources required compared to alternative regioisomers.
- [1] Akritopoulou-Zanze I, et al. Scaffold oriented synthesis. Part 3: Design, synthesis and biological evaluation of novel 5-substituted indazoles as potent and selective kinase inhibitors employing [2+3] cycloadditions. Bioorg Med Chem Lett. 2011;21(5):1476-1479. doi:10.1016/j.bmcl.2011.01.001 View Source
- [2] Martin NC. Design and synthesis of small-molecule ERK5 inhibitors for anti-cancer therapy. PhD Thesis, Newcastle University. 2016. Available at: http://theses.ncl.ac.uk/jspui/handle/10443/4855 View Source
